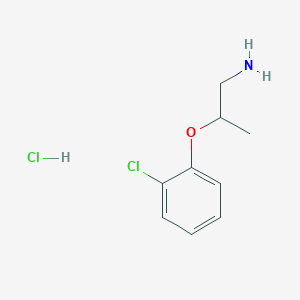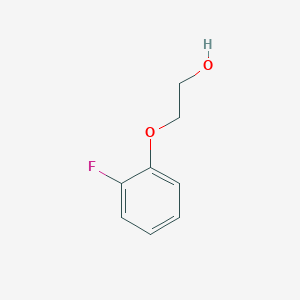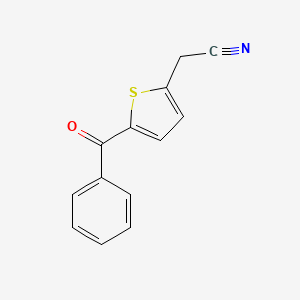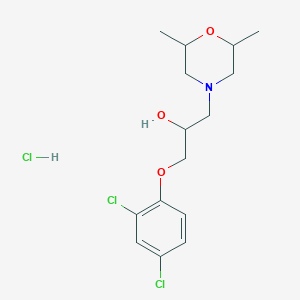![molecular formula C16H14N2OS2 B2612370 2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine CAS No. 478067-68-4](/img/structure/B2612370.png)
2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine typically involves the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the allylsulfanyl group: This step involves the reaction of the thieno[3,2-d]pyrimidine core with an allyl sulfide reagent under suitable conditions.
Attachment of the 4-methylphenoxy group: This can be done through a nucleophilic substitution reaction where the thieno[3,2-d]pyrimidine core reacts with a 4-methylphenol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thieno[3,2-d]pyrimidine core or the allylsulfanyl group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thieno[3,2-d]pyrimidine derivatives.
Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s unique structure could be explored for the development of novel materials with specific electronic or optical properties.
Biology: It could be used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Industry: The compound might find applications in the synthesis of other complex molecules or as a component in specialized industrial processes.
作用机制
The mechanism of action of 2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effect.
相似化合物的比较
Similar Compounds
- 2-(Methylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine
- 2-(Allylsulfanyl)-4-(phenoxy)thieno[3,2-d]pyrimidine
- 2-(Allylsulfanyl)-4-(4-chlorophenoxy)thieno[3,2-d]pyrimidine
Uniqueness
2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine is unique due to the specific combination of the allylsulfanyl and 4-methylphenoxy groups attached to the thieno[3,2-d]pyrimidine core. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable target for further research and development.
属性
IUPAC Name |
4-(4-methylphenoxy)-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-3-9-21-16-17-13-8-10-20-14(13)15(18-16)19-12-6-4-11(2)5-7-12/h3-8,10H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSGBTNRFIKVFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC3=C2SC=C3)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2612288.png)
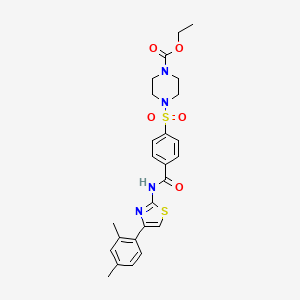
![tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate](/img/structure/B2612290.png)
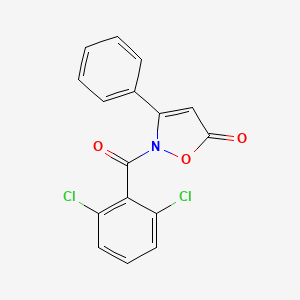
![2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride](/img/structure/B2612292.png)
![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2612293.png)


![5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2612304.png)
